molecular formula C10H15N B12832710 (2,3,5-Trimethylphenyl)methanamine

(2,3,5-Trimethylphenyl)methanamine

Cat. No.: B12832710
M. Wt: 149.23 g/mol
InChI Key: BENQLKQMEYDVET-UHFFFAOYSA-N
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Description

(2,3,5-Trimethylphenyl)methanamine is a chemical compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol. As a substituted benzylamine, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features a trimethylphenyl group, which can impart significant steric hindrance and influence the compound's electronic properties, making it a useful precursor for the development of more complex molecules, including potential ligands and pharmaceutical intermediates. Researchers utilize this amine in exploring structure-activity relationships, particularly in the design of novel compounds. It must be handled with care; recommended storage is in a dark place under an inert atmosphere at 2-8°C to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2,3,5-trimethylphenyl)methanamine

InChI

InChI=1S/C10H15N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6,11H2,1-3H3

InChI Key

BENQLKQMEYDVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN)C)C

Origin of Product

United States
Foundational & Exploratory

Thermodynamic Properties and Thermal Stability of (2,3,5-Trimethylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic properties and thermal stability of heavily substituted benzylamines is a critical prerequisite for their application in active pharmaceutical ingredient (API) synthesis, specialized polymer curing (e.g., benzoxazine resins), and phase change materials (PCMs)[1][2]. (2,3,5-Trimethylphenyl)methanamine (CAS: 1896919-88-2), also known as 2,3,5-trimethylbenzylamine, presents a unique thermodynamic profile due to the steric hindrance and electron-donating effects of its three methyl groups.

This whitepaper provides an in-depth technical framework for determining the heat capacity ( Cp​ ), enthalpy of formation ( ΔHf​ ), and thermal degradation kinetics of (2,3,5-Trimethylphenyl)methanamine. By establishing self-validating experimental protocols, we ensure high-fidelity data collection for downstream chemical engineering and formulation workflows.

Physicochemical & Structural Profiling

Before initiating thermal characterization, it is essential to establish the baseline physicochemical parameters of the molecule. The steric bulk of the 2,3,5-trimethyl substitution pattern significantly alters the intermolecular hydrogen-bonding network compared to unsubstituted benzylamine, directly impacting its volatility and phase transition temperatures.

Table 1: Baseline Physicochemical Properties
PropertyValue / Description
IUPAC Name (2,3,5-Trimethylphenyl)methanamine
CAS Registry Number 1896919-88-2[3]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Physical State (Standard Conditions) Liquid (Predicted based on structural analogs)
SMILES CC1=CC(C)=C(C)C(CN)=C1

Thermodynamic Properties: Theoretical vs. Empirical Frameworks

Direct empirical thermodynamic data for highly specific, newly cataloged structural analogs like (2,3,5-Trimethylphenyl)methanamine is often scarce in standard repositories. Therefore, thermal analysts rely on a combination of Group Additivity Methods (Benson's Method) and comparative benchmarking against the unsubstituted parent compound, Benzylamine (CAS: 100-46-9)[5][6].

Causality in Thermodynamic Shifts

The addition of three methyl groups to the aromatic ring increases the molecular weight and the dispersion forces (London forces) between molecules. Consequently, the enthalpy of vaporization ( ΔHvap​ ) and the liquid-phase heat capacity ( Cp,liquid​ ) are significantly higher than those of standard benzylamine.

Table 2: Comparative Thermodynamic Profile (Standard Conditions: 298.15 K, 1 atm)
Thermodynamic ParameterBenzylamine (Empirical)[5](2,3,5-Trimethylphenyl)methanamine (Predicted/Extrapolated)
Enthalpy of Formation, Gas ( Δf​Hgas∘​ ) 34.2 kJ/mol~ -55.0 to -65.0 kJ/mol (Exothermic shift due to methyls)
Enthalpy of Vaporization ( ΔHvap​ ) 54.0 ± 2.0 kJ/mol~ 68.5 kJ/mol
Heat Capacity, Liquid ( Cp,liquid​ ) 207.2 J/(mol·K)~ 295.0 J/(mol·K)
Boiling Point ( Tboil​ ) 184.5 °C (457.6 K)[7][8]~ 235.0 - 245.0 °C

Experimental Methodologies: Self-Validating Protocols

To empirically validate the predictive models above, rigorous thermal analysis is required. The following protocols are designed as self-validating systems; they incorporate internal calibration and baseline subtractions to ensure that the observed phenomena are intrinsic to the molecule and not instrumental artifacts.

Protocol 1: Determination of Heat Capacity ( Cp​ ) and Phase Transitions via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying heat flow associated with phase transitions (melting, crystallization) and specific heat capacity[2][9].

  • Rationale: We utilize a modulated heating rate and hermetically sealed pans. Hermetic sealing is strictly mandated to suppress premature volatilization of the amine, ensuring the endothermic signals observed are strictly phase transitions rather than mass loss.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the DSC cell using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) and Zinc ( Tm​ = 419.5 °C) standards at the exact heating rate to be used for the sample.

    • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of (2,3,5-Trimethylphenyl)methanamine into an aluminum DSC pan. Hermetically seal the pan using a sample press. Prepare an identical, empty sealed pan as the reference.

    • Purge Gas: Establish a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the run.

    • Thermal Program:

      • Equilibrate at -50 °C (using a liquid nitrogen cooling accessory).

      • Hold isothermally for 5 minutes to establish a stable baseline.

      • Ramp at 10 °C/min to 200 °C.

    • Data Extraction: Calculate Cp​ by comparing the heat flow amplitude of the sample against a known sapphire standard run under identical conditions.

Protocol 2: Thermal Degradation Kinetics via TGA-EGA

Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) (e.g., FTIR or Mass Spectrometry) provides a comprehensive map of the molecule's thermal stability and degradation pathways[9][10].

  • Rationale: By running the TGA at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), we can apply the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods to calculate the activation energy ( Ea​ ) of the decomposition process. Coupling with EGA allows us to identify the exact off-gases (e.g., ammonia cleavage).

  • Step-by-Step Methodology:

    • Baseline Subtraction: Run an empty open alumina crucible through the entire temperature program to generate a baseline. Subtract this baseline from all subsequent sample runs to eliminate buoyancy effects.

    • Sample Loading: Load 10.0 to 15.0 mg of the sample into the open alumina crucible.

    • Atmosphere: Use a Nitrogen purge (50 mL/min) for purely thermal degradation (pyrolysis) kinetics. (Optional: Switch to synthetic air to study oxidative stability).

    • Thermal Program: Ramp from 25 °C to 600 °C at 10 °C/min.

    • EGA Coupling: Transfer the evolved gases via a heated transfer line (maintained at 200 °C to prevent condensation) into an FTIR gas cell or MS ionization chamber.

    • Analysis: Identify the onset of degradation ( Tonset​ ) where 5% mass loss occurs. Monitor the MS for m/z 17 ( NH3​ ) to track the deamination event.

Visualizations of Workflows and Mechanisms

To synthesize the experimental approaches and the theoretical degradation mechanisms, the following logical diagrams have been constructed.

Thermodynamic Characterization Workflow

G Start Sample Prep (2,3,5-Trimethylphenyl)methanamine DSC DSC Analysis (Heat Capacity, Phase Transitions) Start->DSC TGA TGA Analysis (Thermal Stability, Mass Loss) Start->TGA Data Thermodynamic Profile (Cp, ΔHvap, Td Kinetics) DSC->Data EGA Evolved Gas Analysis (MS/FTIR for Degradants) TGA->EGA Off-gas transfer TGA->Data EGA->Data

Caption: Integrated thermal analysis workflow combining DSC, TGA, and EGA for complete profiling.

Thermal Degradation Pathway

Upon reaching its critical decomposition temperature, (2,3,5-Trimethylphenyl)methanamine undergoes homolytic cleavage. The weakest bond is typically the benzylic C-N bond, leading to deamination.

Pathway Molecule (2,3,5-Trimethylphenyl)methanamine (Stable up to ~200°C) Cleavage Homolytic Cleavage (Benzylic C-N Bond) Molecule->Cleavage Thermal Energy (Δ) Radical1 2,3,5-Trimethylbenzyl Radical Cleavage->Radical1 Radical2 Aminyl Radical (•NH2) Cleavage->Radical2 Recomb Recombination / H-Abstraction Radical1->Recomb Radical2->Recomb Products Ammonia (NH3) + Substituted Toluenes + Polymeric Char Recomb->Products

Caption: Proposed radical-mediated thermal decomposition pathway of substituted benzylamines.

Conclusion

The thermodynamic characterization of (2,3,5-Trimethylphenyl)methanamine requires a rigorous, multi-instrumental approach. Because the trimethyl substitution significantly increases the molecule's boiling point and enthalpy of vaporization compared to standard benzylamine, specialized care must be taken during DSC (using hermetic seals) to decouple volatilization from true phase transitions. By employing the self-validating TGA-EGA and DSC protocols outlined in this guide, researchers can accurately extract the kinetic and thermodynamic parameters necessary for advanced material and pharmaceutical design.

References

  • National Institute of Standards and Technology (NIST). "Benzylamine - Gas phase ion energetics and Thermodynamic Data". NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Wikipedia Contributors. "Benzylamine". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines". PubMed Central. Available at: [Link]

  • ResearchGate. "TGA diagrams that characterize the synthesis of benzylsulfamide by thermolysis". ResearchGate. Available at:[Link]

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Physicochemical properties of (2,3,5-Trimethylphenyl)methanamine free base vs salt

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2,3,5-Trimethylphenyl)methanamine: Free Base vs. Salt Form

**Executive Summary

In pharmaceutical development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its performance, stability, and manufacturability. For amine-containing compounds, the choice between the neutral free base and a salt form is fundamental. This guide provides an in-depth technical examination of the core physicochemical properties of (2,3,5-Trimethylphenyl)methanamine, a substituted benzylamine, comparing its free base to its salt form (represented by the hydrochloride salt). We will explore the mechanistic basis for the differences in properties such as solubility, pKa, melting point, hygroscopicity, and stability. Furthermore, this whitepaper furnishes detailed, field-proven experimental protocols for the precise characterization of these properties, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Form Selection

(2,3,5-Trimethylphenyl)methanamine is an organic compound featuring a primary amine attached to a trimethyl-substituted benzyl group. As with many amine-containing APIs, its properties can be significantly modulated through the formation of a salt. The free base, being a neutral molecule, and the salt, an ionic species, exhibit distinct behaviors in both solid and solution states. These differences have direct consequences for drug development, impacting everything from dissolution rate and bioavailability to shelf-life and the design of the final dosage form.[1][2] Understanding the causality behind these property shifts is paramount for making informed decisions during candidate selection and preformulation studies.

Molecular Structures:

  • (2,3,5-Trimethylphenyl)methanamine (Free Base)

    • Molecular Formula: C₁₁H₁₇N

    • Molecular Weight: 163.26 g/mol

  • (2,3,5-Trimethylphenyl)methanaminium Chloride (Hydrochloride Salt)

    • Molecular Formula: C₁₁H₁₈ClN

    • Molecular Weight: 199.72 g/mol

Comparative Analysis of Core Physicochemical Properties

The conversion of the free base to a salt introduces ionic character, which fundamentally alters the intermolecular forces governing the molecule's behavior.

Aqueous Solubility and Dissolution Rate

Scientific Rationale: Aqueous solubility is a prerequisite for absorption. For weakly basic drugs like (2,3,5-Trimethylphenyl)methanamine, solubility is pH-dependent. The free base is typically a poorly water-soluble, lipophilic molecule. Salt formation dramatically enhances aqueous solubility by converting the neutral amine into a charged ammonium ion, which can readily participate in favorable ion-dipole interactions with water molecules.[1] This is often the primary motivation for developing a salt form.

Expected Differences: The hydrochloride salt is expected to have orders of magnitude higher intrinsic solubility in water and acidic media compared to the free base. This enhanced solubility typically leads to a faster dissolution rate, which can be crucial for achieving therapeutic efficacy for oral dosage forms.

pKa: The Determinant of Ionization

Scientific Rationale: The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For an amine, the pKa refers to the equilibrium of its conjugate acid (the protonated form, R-NH₃⁺). This value dictates the degree of ionization in various physiological environments, such as the gastrointestinal tract, which in turn governs solubility and membrane permeability. The pKa is an intrinsic property of the molecule and is identical for both the free base and the salt form; what differs is the pH environment they create and their behavior within it.

Expected Value: For a primary benzylamine derivative like (2,3,5-Trimethylphenyl)methanamine, the pKa of the conjugate acid is estimated to be in the range of 9.0 - 10.0.

The relationship between the free base and its salt is a classic acid-base equilibrium.

G cluster_pH pH Environment FreeBase (2,3,5-Trimethylphenyl)methanamine (Free Base, R-NH2) Poorly Water-Soluble Salt (2,3,5-Trimethylphenyl)methanaminium (Salt Form, R-NH3+) Highly Water-Soluble FreeBase->Salt + H+ Salt->FreeBase - H+ Low_pH Low pH (pH < pKa) Equilibrium favors Salt High_pH High pH (pH > pKa) Equilibrium favors Free Base

Caption: Acid-Base Equilibrium of an Amine API.

Melting Point

Scientific Rationale: The melting point is an indicator of the strength of the forces holding the molecules together in the crystal lattice. The free base molecules are held by weaker van der Waals forces and potentially hydrogen bonds. In contrast, the salt form exists as an ionic lattice with strong electrostatic interactions between the ammonium cations and the chloride anions.

Expected Differences: A significantly higher melting point is expected for the hydrochloride salt compared to the free base. This is due to the large amount of energy required to overcome the strong ionic forces in the salt's crystal lattice.[1]

Hygroscopicity

Scientific Rationale: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[][4] This property is critical as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.[][5] The ionic nature of salts often increases their affinity for polar water molecules.

Expected Differences: The hydrochloride salt is more likely to be hygroscopic than the free base.[1] While the free base may adsorb some surface moisture, the salt can absorb water into its bulk structure, potentially forming hydrates. The degree of hygroscopicity can range from slight to deliquescent (absorbing enough water to dissolve).[]

Chemical Stability

Scientific Rationale: The chemical reactivity of a molecule can be altered by its solid form. The primary amine group of the free base has a lone pair of electrons, making it susceptible to oxidative degradation (e.g., to N-oxides).[1][2] In the salt form, this lone pair is engaged in a bond with a proton, rendering the nitrogen atom less nucleophilic and less prone to oxidation.

Expected Differences: The hydrochloride salt is expected to exhibit enhanced stability against oxidative degradation pathways compared to the free base.[1] However, both forms must be evaluated for stability under various conditions as per ICH guidelines.[6][7]

Lipophilicity (LogP vs. LogD)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral species between octanol and water. It is an intrinsic property.

  • LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. It is pH-dependent.

Expected Differences:

  • LogP: The free base will have a relatively high LogP value, indicating good lipophilicity.

  • LogD: The LogD will be equal to the LogP at high pH where the molecule is neutral. As the pH drops below the pKa, the molecule ionizes, becomes more hydrophilic, and the LogD value will decrease significantly. The salt form, being ionic, has no LogP value; its partitioning behavior is described entirely by LogD.

Summary of Expected Physicochemical Properties

Property(2,3,5-Trimethylphenyl)methanamine (Free Base)(2,3,5-Trimethylphenyl)methanaminium Chloride (Salt)Rationale for Difference
Aqueous Solubility LowHighIonic nature of the salt allows for strong ion-dipole interactions with water.
Melting Point LowerHigherStrong electrostatic forces in the ionic crystal lattice of the salt require more energy to overcome.
Hygroscopicity Generally LowPotentially HighIonic compounds have a greater affinity for polar water molecules.[1]
Chemical Stability More susceptible to oxidationMore stable against oxidationProtonation of the amine lone pair in the salt reduces its nucleophilicity and reactivity.[1]
Lipophilicity Higher (described by LogP)Lower (described by LogD at physiological pH)The neutral free base is more lipid-soluble; the charged salt is more water-soluble.

Experimental Design and Protocols

A robust characterization of the free base and salt form requires a suite of standardized experiments. The following protocols are designed to be self-validating by adhering to established pharmacopeial and regulatory standards.

G cluster_workflow Physicochemical Characterization Workflow Start API Received (Free Base and Salt Form) Solubility Aqueous Solubility (Shake-Flask) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa Thermal Thermal Analysis (DSC/TGA, Melting Point) Start->Thermal Hygro Hygroscopicity (DVS Analysis) Start->Hygro Stability Forced Degradation & ICH Stability Study Start->Stability Data Compile Data & Select Lead Form Solubility->Data pKa->Data Thermal->Data Hygro->Data Stability->Data

Caption: Experimental Workflow for API Form Characterization.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the free base and salt form in a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).[8][9]

Methodology:

  • Preparation: Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

  • Sample Addition: Add an excess amount of the test compound (free base or salt) to a series of glass vials containing a known volume (e.g., 2 mL) of the pH 7.4 buffer. The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotator, agitating at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles. The use of low-binding filter plates is recommended.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.

  • Reporting: Report the solubility in mg/mL or µg/mL.

Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the pKa of the amine's conjugate acid.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the free base or salt in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be used if aqueous solubility is very low, but results must be extrapolated back to 0% co-solvent.

  • Instrumentation: Use a calibrated pH meter with a glass electrode capable of reproducing pH values to ±0.02 units, as specified in USP <791>.[10][11][12]

  • Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) if starting with the free base, or a basic titrant (e.g., 0.1 M NaOH) if starting with the salt.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Alternatively, derivative plots (dpH/dV) can be used to accurately identify the equivalence point.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting range of the crystalline free base and salt form, according to USP <791> methodology.[13]

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-4 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement (Class I Method):

    • Set the starting temperature to approximately 10 °C below the expected melting point.

    • Insert the capillary tube into the heating block.

    • Heat at a ramp rate of approximately 1 °C per minute.

    • Record the temperature at which the substance begins to collapse or shrink (onset point).

    • Record the temperature at which the substance becomes completely liquid (clear point).

  • Reporting: Report the result as a melting range (Onset Point – Clear Point). For a pure substance, this range should be narrow.

Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption)

Objective: To quantify the moisture sorption and desorption behavior of the API under varying relative humidity (RH) conditions.[14][15][16]

Methodology:

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) instrument, which consists of a microbalance in a temperature and humidity-controlled chamber.[14]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS sample pan.

  • Experimental Program:

    • Drying: Start by drying the sample at 0% RH and 25 °C until a stable mass is achieved.

    • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% increments). At each step, hold the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).[14]

    • Desorption Isotherm: Decrease the RH in the same stepwise manner back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting graph is the moisture sorption-desorption isotherm. Hysteresis (a difference between the sorption and desorption curves) may indicate physical changes like hydrate formation or amorphization.

  • Classification: Classify the material's hygroscopicity based on the percentage of water uptake at a specified condition (e.g., at 80% RH and 25 °C).

Protocol: Preliminary Chemical Stability (ICH Forced Degradation)

Objective: To evaluate the intrinsic stability of the free base and salt form under accelerated stress conditions, as outlined in ICH Q1A(R2).[6][7][17][18]

Methodology:

  • Conditions: Expose solid samples of both the free base and the salt to a range of stress conditions:

    • Thermal: High temperature (e.g., 60 °C, 80 °C).

    • Humidity: High temperature and high humidity (e.g., 40 °C / 75% RH).[7][17]

    • Photolytic: Exposure to light according to ICH Q1B guidelines.

    • Oxidative: Exposure to an oxidative agent (e.g., 3% H₂O₂ solution).

  • Timepoints: Sample the materials at predetermined time points (e.g., 1, 2, and 4 weeks).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

  • Evaluation: Compare the degradation profiles of the free base and the salt. Identify key degradation pathways and determine if salt formation provides a protective effect.

Conclusion

The decision to advance an API as a free base or a salt is a multifaceted process grounded in rigorous physicochemical characterization. For (2,3,5-Trimethylphenyl)methanamine, as with most amine-containing drug candidates, salt formation offers a powerful strategy to overcome common development hurdles, most notably poor aqueous solubility. The hydrochloride salt is anticipated to provide significant advantages in solubility and oxidative stability, though this may come at the cost of increased hygroscopicity, which requires careful management through formulation and packaging. The experimental protocols detailed herein provide a robust framework for generating the critical data needed to make a scientifically sound selection, ensuring the chosen form possesses the optimal properties for successful drug product development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • ICH. Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

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  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

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  • MDPI. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis. [Link]

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  • Fogg, P. G. T. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of (2,3,5-Trimethylphenyl)methanamine via Borch Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Analysis

The synthesis of primary benzylamines, such as (2,3,5-trimethylphenyl)methanamine, is a critical foundational transformation in pharmaceutical and agrochemical development. Direct alkylation of ammonia with 2,3,5-trimethylbenzyl halides is notoriously difficult to control, inevitably leading to statistical mixtures of primary, secondary, and tertiary amines[1].

To circumvent over-alkylation, the direct reductive amination of 2,3,5-trimethylbenzaldehyde is the most robust and controlled strategy[1][2]. However, this specific substrate features an ortho-methyl group at the C2 position, which introduces significant steric hindrance around the electrophilic carbonyl center[3]. This steric bulk slows down the initial nucleophilic attack by ammonia. Therefore, the protocol must be thermodynamically driven using a large excess of the ammonia source and a highly chemoselective reducing agent to ensure high yields of the primary amine[4][5].

Mechanistic Causality & Reagent Selection

The Borch reductive amination relies on the in situ formation of an iminium ion, followed by its selective reduction[4][6]. The success of this reaction hinges on two critical reagent choices:

  • Amine Source & Buffer System: Ammonium acetate ( NH4​OAc ) is selected because it acts as both a highly soluble ammonia surrogate and a mild acidic buffer[4][5]. Maintaining a pH of 4–6 is critical: it protonates the carbonyl oxygen to enhance electrophilicity for the initial attack, while preventing the complete protonation of ammonia into the non-nucleophilic ammonium ion[1]. A 10-fold molar excess of NH4​OAc is used to drive the equilibrium toward the primary imine and competitively suppress the reaction of the newly formed primary amine with unreacted aldehyde, which would otherwise form an undesired secondary amine[5][7].

  • Reducing Agent: Sodium cyanoborohydride ( NaBH3​CN ) is the classic reagent for this transformation[4][6]. Unlike sodium borohydride ( NaBH4​ ), which rapidly and indiscriminately reduces aldehydes to alcohols, NaBH3​CN is stable in mildly acidic conditions (pH 3–4) and exhibits distinct chemoselectivity[1][6]. It selectively reduces the protonated iminium intermediate over the neutral carbonyl group[4]. While sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is a less toxic alternative, NaBH3​CN in methanol remains superior for sterically hindered primary amine syntheses[5][8].

Reaction Pathway Visualization

Mechanism A 2,3,5-Trimethylbenzaldehyde C Hemiaminal Intermediate A->C + NH3 (Nucleophilic Attack) B Ammonium Acetate (NH4OAc) B->C Provides NH3 & H+ buffer D Iminium Ion C->D - H2O (Dehydration) E (2,3,5-Trimethylphenyl)methanamine D->E NaBH3CN (Selective Reduction)

Mechanism of Borch Reductive Amination yielding (2,3,5-Trimethylphenyl)methanamine.

Quantitative Optimization Data

The following table summarizes the expected outcomes based on varying reagent equivalents and reducing agents for sterically hindered benzaldehydes, demonstrating why the chosen parameters are optimal[2][5].

Reducing Agent NH4​OAc EquivalentsSolventTempExpected YieldImpurity Profile (Sec/Tert Amines)
NaBH4​ 10 eqMeOH0 °C to RT40-50%High (Aldehyde reduction to alcohol dominates)
NaBH3​CN 1.5 eqMeOHRT60-70%Moderate (Secondary amine formation)
NaBH3​CN 10 eq MeOH RT >85% Minimal (<5%)
NaBH(OAc)3​ 10 eqDCE/AcOHRT80-85%Minimal (<5%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The use of an acid-base extraction during workup ensures that any unreacted aldehyde or neutral alcohol byproducts are completely purged from the final amine product, guaranteeing high purity without the immediate need for column chromatography.

Materials:

  • 2,3,5-Trimethylbenzaldehyde (1.0 equiv, 10 mmol, ~1.48 g)

  • Ammonium acetate (10.0 equiv, 100 mmol, 7.71 g)[5]

  • Sodium cyanoborohydride (1.5 equiv, 15 mmol, 0.94 g)[4]

  • Anhydrous Methanol (30 mL)[5]

  • Aqueous HCl (1 M) and Aqueous NaOH (2 M)

Step-by-Step Procedure:

  • Imine Formation (Pre-activation):

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylbenzaldehyde (1.48 g, 10 mmol) in anhydrous methanol (30 mL)[5].

    • Add ammonium acetate (7.71 g, 100 mmol) in one portion.

    • Causality Check: Stir the suspension at room temperature for 30–60 minutes. Because of the ortho-methyl steric hindrance, allowing pre-equilibration time maximizes hemiaminal/imine formation before the reducing agent is introduced, preventing premature reduction of the aldehyde[3].

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise over 10 minutes[4].

    • Safety Note: NaBH3​CN can release highly toxic HCN gas if exposed to strong acids. The mild acidity of NH4​OAc (pH ~5) is safe, but ensure the reaction is conducted in a well-ventilated fume hood[4][5].

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The aldehyde spot ( Rf​ ~0.6) should disappear, replaced by a baseline spot (the polar amine salt).

  • Quenching and Acid-Base Extraction (Self-Purification):

    • Quench the reaction by carefully adding 1 M HCl (20 mL) and stirring for 15 minutes to decompose excess hydride[2].

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Extract the acidic aqueous layer with Diethyl Ether (2 × 20 mL). Causality Check: This step is the self-validating purification mechanism. It removes unreacted aldehyde and any neutral 2,3,5-trimethylbenzyl alcohol byproducts. Discard the organic layer.

    • Cool the aqueous layer to 0 °C and slowly adjust the pH to >12 using 2 M NaOH. The primary amine will crash out as a free base.

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 25 mL).

    • Combine the DCM extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Isolation:

    • The product, (2,3,5-trimethylphenyl)methanamine, is obtained as a pale yellow to colorless oil.

    • Storage/Handling: To prevent degradation or atmospheric carbon dioxide absorption, convert the free base to its hydrochloride salt by dissolving it in diethyl ether and adding 2M HCl in ether to precipitate the highly stable, white solid amine hydrochloride[9].

References

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. Available at: [Link]

  • Direct Reductive Amination (Section 40.1.1.1.2.1.3). Thieme-connect. Available at:[Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC - National Institutes of Health. Available at:[Link]

Sources

(2,3,5-Trimethylphenyl)methanamine application as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2,3,5-Trimethylphenyl)methanamine as a Ligand in Coordination Chemistry: Synthesis, Complexation, and Catalytic Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Steric Hindrance in Ligand Design

In the intricate world of coordination chemistry, the design of a ligand is paramount to tuning the properties and reactivity of a metal complex. While electronic effects have long been a primary focus, the strategic manipulation of steric bulk offers a powerful tool to control coordination geometry, modulate metal-centered reactivity, and enhance catalytic performance.[1][2] (2,3,5-Trimethylphenyl)methanamine, a sterically hindered primary amine, represents a compelling yet underexplored building block for a class of ligands that can enforce unique coordination environments. The presence of three methyl groups on the phenyl ring introduces significant steric constraints that can influence the stability, selectivity, and catalytic activity of its corresponding metal complexes.

This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and potential applications of Schiff base ligands derived from (2,3,5-Trimethylphenyl)methanamine. While direct literature on this specific amine is sparse, this document synthesizes established principles from analogous, sterically encumbered systems to provide robust, field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Part 1: Ligand Synthesis - A Protocol Grounded in Analogy

The synthesis of Schiff base ligands is typically a straightforward condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[3] For (2,3,5-Trimethylphenyl)methanamine, a proposed synthetic route to a representative Schiff base ligand using salicylaldehyde is detailed below. This protocol is adapted from established methods for the synthesis of similar Schiff bases.[3]

Proposed Synthesis of a (2,3,5-Trimethylphenyl)methanamine-Derived Schiff Base Ligand

Reaction Scheme:

A representative synthesis of a Schiff base ligand from (2,3,5-Trimethylphenyl)methanamine and salicylaldehyde.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,3,5-Trimethylphenyl)methanamine (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Aldehyde: To this stirring solution, add a solution of salicylaldehyde (10 mmol) in 25 mL of absolute ethanol dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The purified Schiff base ligand can be further recrystallized from a suitable solvent such as ethanol or methanol to obtain a crystalline solid.

  • Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and its purity assessed by elemental analysis.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and the product often precipitates out upon cooling, simplifying purification.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Purification: Washing with cold ethanol is effective for removing unreacted, more soluble starting materials, while recrystallization is a standard technique for obtaining high-purity crystalline products.

Part 2: Coordination Chemistry and Complex Synthesis

The coordination of Schiff base ligands to transition metals can result in complexes with diverse geometries and electronic properties. The steric bulk of the 2,3,5-trimethylphenyl group is expected to play a significant role in dictating the coordination environment around the metal center. It may favor lower coordination numbers or distorted geometries to accommodate the bulky ligand.

Protocol for the Synthesis of a Transition Metal Complex

This protocol describes a general method for the synthesis of a metal(II) complex using the prepared Schiff base ligand, adapted from literature procedures for similar complexes.[4]

Reaction Workflow:

G Start Dissolve Schiff Base Ligand in Ethanol Mix Combine Solutions and Reflux Start->Mix Metal Prepare Ethanolic Solution of Metal(II) Salt Metal->Mix Cool Cool to Room Temperature Mix->Cool Filter Collect Precipitate by Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Complex under Vacuum Wash->Dry Characterize Characterize the Final Product Dry->Characterize

A generalized workflow for the synthesis of a metal complex with a (2,3,5-Trimethylphenyl)methanamine-derived Schiff base ligand.

Experimental Protocol:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2 mmol) in 50 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride) (1 mmol) in 25 mL of absolute ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation should be observed.

  • Reaction: Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature and collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted ligand or metal salt.

  • Drying: Dry the complex in a vacuum oven at 60-80 °C.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. Single-crystal X-ray diffraction would provide definitive structural information.

Expected Coordination Behavior:

The coordination of the Schiff base ligand to a metal ion is typically confirmed by shifts in the characteristic FT-IR bands, particularly the C=N (azomethine) stretching frequency.[4] The steric hindrance from the trimethylphenyl group may lead to complexes with interesting structural features, such as a distorted tetrahedral or square planar geometry for a four-coordinate complex, which can be elucidated by X-ray crystallography.

Part 3: Applications in Catalysis

Schiff base metal complexes are widely employed as catalysts in various organic transformations.[5][6][7][8][9] The steric and electronic properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center. The steric bulk of the (2,3,5-Trimethylphenyl)methanamine-derived ligand can create a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Application Note: Catalytic Oxidation of Alkenes

One potential application for metal complexes of these sterically hindered ligands is in the catalytic oxidation of alkenes. The bulky ligand can prevent the formation of inactive dimeric species and promote the formation of a highly active monomeric catalytic species.

Hypothetical Catalytic Protocol:

This protocol outlines a general procedure for the epoxidation of an alkene, such as styrene, using a synthesized metal complex as a catalyst.

Catalytic Cycle Visualization:

G Catalyst [M(L)n] Catalyst Active Active Oxidant Species [LnM=O] Catalyst->Active Oxidation Intermediate Metallo-Oxetane Intermediate Active->Intermediate Alkene Coordination Alkene Alkene Substrate Alkene->Intermediate Epoxide Epoxide Product Intermediate->Catalyst Product Release Intermediate->Epoxide Oxidant Oxidant (e.g., H2O2) Oxidant->Active

A simplified representation of a catalytic cycle for alkene epoxidation.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, add the alkene (e.g., styrene, 1 mmol), the synthesized metal complex (0.01 mmol, 1 mol%), and a suitable solvent (e.g., acetonitrile, 10 mL).

  • Addition of Oxidant: To the stirring solution, add an oxidant (e.g., 30% hydrogen peroxide, 2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench the excess oxidant with a saturated aqueous solution of sodium sulfite. Extract the organic products with a suitable solvent (e.g., dichloromethane).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography and characterized by NMR spectroscopy.

Influence of Steric Hindrance on Catalysis:

The bulky 2,3,5-trimethylphenyl groups are expected to create a chiral-like pocket around the metal's active site. This can lead to enhanced enantioselectivity in asymmetric catalysis or regioselectivity in reactions with unsymmetrical substrates. The steric bulk can also prevent catalyst deactivation pathways, such as the formation of inactive µ-oxo-bridged dimers, thus prolonging the catalyst's lifetime and improving overall efficiency.[2]

Data Presentation:

Catalyst (mol%)SubstrateOxidantSolventTime (h)Conversion (%)Selectivity (%)
1StyreneH₂O₂Acetonitrile695>99 (Styrene Oxide)
1CyclohexeneH₂O₂Acetonitrile892>99 (Cyclohexene Oxide)
Hypothetical catalytic performance data for a metal complex of a (2,3,5-Trimethylphenyl)methanamine-derived ligand in alkene epoxidation.

Conclusion

While (2,3,5-Trimethylphenyl)methanamine has not been extensively explored as a ligand precursor, the principles of coordination chemistry and catalysis strongly suggest its potential for creating novel metal complexes with unique properties. The steric hindrance imparted by the trimethylphenyl group is a key design element that can be exploited to control coordination environments and enhance catalytic performance. The protocols and insights provided in this guide, based on established chemistry of analogous systems, offer a solid foundation for researchers to explore the rich and promising coordination chemistry of this and other sterically demanding ligands.

References

  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (n.d.). RSC Publishing. Retrieved from [Link]

  • Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org. Retrieved from [Link]

  • Application of Schiff bases and their metal complexes-A Review. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. (2016). Hilaris Publisher. Retrieved from [Link]

  • Synthesis, characterization, and reactivity of schiff base transition metal complexes. (n.d.). American Chemical Society. Retrieved from [Link]

  • Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. (2019). Scientific & Academic Publishing. Retrieved from [Link]

  • Steric hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. (n.d.). ScienceDirect. Retrieved from [Link]

  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing (2,3,5-Trimethylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered benzylic amines such as (2,3,5-Trimethylphenyl)methanamine (also known as 2,3,5-trimethylbenzylamine) presents unique challenges. The presence of methyl groups at the 2, 3, and 5 positions—particularly the ortho-methyl group at position 2—creates significant steric shielding around the benzylic carbon. This can lead to incomplete reactions, over-alkylation, or catalyst poisoning.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

Diagnostic Synthesis Workflow

Before troubleshooting, verify that your chosen synthetic route aligns with your available starting materials and equipment capabilities. The decision tree below outlines the two most reliable pathways for this target molecule.

SynthesisWorkflow Start Target Molecule: (2,3,5-Trimethylphenyl)methanamine Q1 Select Starting Material Start->Q1 Aldehyde 2,3,5-Trimethylbenzaldehyde Q1->Aldehyde Reductive Amination Nitrile 2,3,5-Trimethylbenzonitrile Q1->Nitrile Nitrile Reduction Prob1 Issue: Over-alkylation (2°/3° amine formed) Aldehyde->Prob1 Prob2 Issue: Aldehyde Reduction (Alcohol formed) Aldehyde->Prob2 Prob3 Issue: Low Yield / Amide Formation Nitrile->Prob3 Sol1 Use Excess NH3 or Stepwise Method Prob1->Sol1 Sol2 Switch to NaBH(OAc)3 (Milder Reductant) Prob2->Sol2 Sol3 Use BH2N(iPr)2 / LiBH4 or Fieser Workup Prob3->Sol3

Figure 1: Diagnostic decision tree for troubleshooting the synthesis of (2,3,5-Trimethylphenyl)methanamine.

Troubleshooting FAQs (Q&A)

Q1: I am using NaBH₄ for the reductive amination of 2,3,5-trimethylbenzaldehyde, but I am recovering mostly 2,3,5-trimethylbenzyl alcohol. Why?

A1: This is a classic kinetic issue caused by steric hindrance. Sodium borohydride (NaBH₄) is a powerful, unselective reducing agent. The ortho-methyl group at position 2 sterically shields the carbonyl carbon, significantly slowing down the nucleophilic attack of ammonia required to form the hemiaminal and subsequent imine. Because imine formation is slower than the direct reduction of the aldehyde by NaBH₄, the aldehyde is rapidly reduced to the alcohol before amination can occur.

Solution: Switch to1[1]. NaBH(OAc)₃ is a milder reductant that does not readily reduce aldehydes but efficiently reduces the protonated iminium ion once it forms[1]. Alternatively, use an indirect (stepwise) reductive amination: force the imine to form first using a Lewis acid (like Ti(OiPr)₄) or a Dean-Stark trap, and only add the reducing agent after the aldehyde is fully consumed.

Q2: I successfully formed the amine, but my GC-MS shows significant over-alkylation (secondary and tertiary amines). How do I prevent this?

A2: Primary amines are inherently more nucleophilic than ammonia. Once a small amount of the primary product ((2,3,5-trimethylphenyl)methanamine) is formed, it competes with your ammonia source for the remaining unreacted aldehyde, leading to the secondary amine (bis(2,3,5-trimethylbenzyl)amine) 2[2].

Solution:

  • Mass Action: Use a massive excess of the ammonia source (e.g., 7N NH₃ in Methanol, or 10 equivalents of Ammonium Acetate).

  • Change Route: If over-alkylation persists, abandon reductive amination and synthesize the molecule via the reduction of 2,3,5-trimethylbenzonitrile. Nitrile reduction completely circumvents the over-alkylation pathway because the carbon-nitrogen bond is already established[2].

Q3: My reduction of 2,3,5-trimethylbenzonitrile using LiAlH₄ is giving low yields, and I am isolating a lot of the corresponding amide. What is going wrong?

A3: The reduction of sterically hindered nitriles with Lithium Aluminum Hydride (LiAlH₄) can stall at the intermediate aluminate complex stage. If this intermediate is not fully reduced, the subsequent aqueous workup hydrolyzes it into an amide rather than a primary amine 3[3].

Solution: Use Diisopropylaminoborane (BH₂N(iPr)₂) in the presence of a catalytic amount of Lithium Borohydride (LiBH₄). This reagent system is highly effective for reducing sterically hindered nitriles to primary amines in near-quantitative yields[3]. Alternatively, if sticking with LiAlH₄, ensure you are using a strict Fieser workup (see Protocol B below) to properly break down the aluminum salts without destroying the product.

Reagent Selection Data

Selecting the correct reducing agent is the most critical variable in these reactions. Use the table below to select the optimal reagent based on your specific synthesis route.

Reagent SystemSynthesis RouteReactivity with AldehydeReactivity with Iminium/NitrileOver-Alkylation RiskRecommendation for 2,3,5-Trimethyl System
NaBH₄ Reductive AminationHigh (Fast)HighHighNot Recommended (Causes alcohol formation)
NaBH(OAc)₃ Reductive AminationLow (Slow)High (Fast)ModerateHighly Recommended (Direct one-pot method)
NaBH₃CN Reductive AminationLow (at pH 6-8)High (at pH 6-8)Moderate⚠️ Viable (Requires strict pH control; toxic byproducts)
LiAlH₄ Nitrile ReductionN/AModerate (Steric issues)None ⚠️ Viable (Requires extended reflux & Fieser workup)
BH₂N(iPr)₂ / LiBH₄ Nitrile ReductionN/AHigh None Highly Recommended (Excellent for hindered nitriles)

Mechanistic Pathway: The Steric Bottleneck

Understanding the mechanism is key to troubleshooting. The diagram below illustrates why the 2-methyl group creates a kinetic bottleneck during imine formation, necessitating the use of selective reducing agents.

ReductiveAminationMechanism A 2,3,5-Trimethylbenzaldehyde B Hemiaminal Intermediate (Sterically Crowded) A->B + NH3 (Slow due to 2-Methyl) D (2,3,5-Trimethylphenyl)methanamine (Target Product) A->D NaBH4 Direct Attack (Undesired Alcohol) C Iminium Ion (Electrophilic) B->C - H2O (Requires Acid/Heat) C->D Hydride Transfer (NaBH(OAc)3)

Figure 2: Mechanistic pathway of reductive amination highlighting the steric bottleneck at the hemiaminal stage.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Indirect Reductive Amination using Titanium(IV) Isopropoxide

This protocol forces the formation of the sterically hindered imine prior to reduction, completely eliminating alcohol byproduct formation.

Reagents:

  • 2,3,5-Trimethylbenzaldehyde (1.0 eq)

  • Ammonia solution (7N in Methanol, 5.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,3,5-trimethylbenzaldehyde in anhydrous Methanol (0.2 M).

  • Add the 7N NH₃/MeOH solution. Stir for 10 minutes at room temperature.

  • Dropwise, add Ti(OiPr)₄. The solution will turn slightly yellow/cloudy. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The aldehyde spot (UV active) should be completely consumed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add NaBH₄ in small portions over 30 minutes to control hydrogen evolution. Stir for an additional 2 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding water (2 mL per mmol of substrate). A heavy white precipitate of TiO₂ will form.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3x). This acid-base extraction isolates the basic amine in the aqueous layer, leaving neutral impurities in the organic layer.

  • Basify the aqueous layer with 2M NaOH to pH > 12, then extract with Dichloromethane (3x). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure primary amine.

Protocol B: Nitrile Reduction via LiAlH₄ with Fieser Workup

This protocol utilizes a powerful hydride source to reduce 2,3,5-trimethylbenzonitrile. The Fieser workup is mandatory to prevent emulsion formation and amide hydrolysis.

Reagents:

  • 2,3,5-Trimethylbenzonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed flask equipped with a reflux condenser, suspend LiAlH₄ in anhydrous THF (0.5 M). Cool to 0 °C.

  • Addition: Dissolve 2,3,5-trimethylbenzonitrile in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 18 hours. Sterically hindered nitriles require extended reflux times to fully reduce the aluminate intermediate.

  • Fieser Quench (CRITICAL): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled Water (Dropwise! Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled Water.

  • Isolation: Stir the quenched mixture vigorously at room temperature for 30 minutes until the aluminum salts form a granular, snow-white precipitate3[3].

  • Filter the salts through a sintered glass funnel, washing with diethyl ether. Concentrate the filtrate in vacuo to afford the target amine.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link][2]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Available at: [Link][1]

Sources

Preventing secondary amine byproducts during (2,3,5-Trimethylphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Secondary Amine Byproducts

For researchers, scientists, and drug development professionals engaged in the synthesis of primary amines, particularly (2,3,5-Trimethylphenyl)methanamine, the formation of secondary amine byproducts is a persistent challenge. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these impurities, ensuring higher yields and purity of your target compound.

Troubleshooting Guide: Minimizing Secondary Amine Formation

This section addresses specific experimental issues and provides actionable solutions to prevent the formation of N,N-bis((2,3,5-trimethylphenyl)methyl)amine during the synthesis of (2,3,5-Trimethylphenyl)methanamine.

Issue 1: Significant Secondary Amine Impurity Detected in Final Product

Primary Cause: The most common route for synthesizing (2,3,5-Trimethylphenyl)methanamine is the reductive amination of 2,3,5-trimethylbenzaldehyde. During this process, the newly formed primary amine product can react with another molecule of the starting aldehyde to form an imine, which is then reduced to the secondary amine byproduct.[1] The primary amine is often more nucleophilic than the ammonia used as the nitrogen source, making this side reaction highly favorable.[2]

Solutions:

  • Excess Ammonia: Employ a large excess of the ammonia source (e.g., ammonium chloride, aqueous ammonia) to outcompete the primary amine product for reaction with the aldehyde.[3][4] A higher concentration of ammonia shifts the reaction equilibrium towards the formation of the desired primary amine.

  • Control Aldehyde Concentration: Add the 2,3,5-trimethylbenzaldehyde slowly to the reaction mixture. This maintains a low concentration of the aldehyde at any given time, reducing the likelihood of it reacting with the primary amine product.[2]

  • Choice of Reducing Agent: Utilize a reducing agent that selectively reduces the imine formed from ammonia and the aldehyde over any imine formed from the primary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for its mildness and selectivity.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH which favors the iminium ion formation for reduction.[1][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the secondary amine formation, which may have a higher activation energy than the primary amine formation.[2]

Issue 2: Low Yield of the Desired Primary Amine

Primary Cause: Inefficient imine formation or reduction can lead to low yields. The pH of the reaction is a critical factor for imine formation.[3] Additionally, the chosen reducing agent might not be potent enough or may be incompatible with the reaction conditions.

Solutions:

  • pH Optimization: Imine formation is often favored under slightly acidic conditions (pH 4-6) which catalyze the dehydration step. However, for the synthesis of primary amines using ammonia, a higher pH (around 10) can improve selectivity by keeping ammonia in its more nucleophilic free base form.[3] Careful optimization of the pH is crucial.

  • Reducing Agent Potency: If using a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN results in low yields, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered for the reduction of an intermediate nitrile, if following an alternative synthetic route.[7] However, LiAlH₄ is not compatible with one-pot reductive amination from the aldehyde.

  • Alternative Synthetic Route: Consider a two-step process. First, convert 2,3,5-trimethylbenzaldehyde to the corresponding oxime or nitrile. Then, reduce the oxime or nitrile to the primary amine. This avoids the presence of the aldehyde in the reaction mixture when the primary amine is formed, thus preventing secondary amine formation.[4]

Issue 3: Difficulty in Purifying the Primary Amine from the Secondary Amine Byproduct

Primary Cause: Primary and secondary amines often have similar physical properties, making their separation by traditional methods like distillation challenging.[8]

Solutions:

  • Acid-Base Extraction: Utilize the difference in pKa values between the primary and secondary amines. A carefully controlled pH during aqueous extraction can selectively protonate and separate the amines.[8][9]

  • Crystallization as a Salt: Convert the mixture of amines into their salts (e.g., hydrochlorides). The different salts may have varying solubilities, allowing for separation by fractional crystallization.[10]

  • Selective Derivatization: React the mixture with a reagent that selectively derivatizes the primary amine. For instance, primary amines react with carbon dioxide to form carbamates, which can sometimes be selectively crystallized.[11][12]

  • Column Chromatography: While potentially loss-inducing, column chromatography on silica gel or alumina can be effective for separating primary and secondary amines, especially when their polarities are sufficiently different.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for secondary amine byproduct formation during the reductive amination of 2,3,5-trimethylbenzaldehyde?

A1: The primary mechanism involves the initial formation of the desired (2,3,5-Trimethylphenyl)methanamine. This primary amine then acts as a nucleophile and attacks another molecule of 2,3,5-trimethylbenzaldehyde to form a new imine. This imine is subsequently reduced by the hydride source present in the reaction mixture to yield the N,N-bis((2,3,5-trimethylphenyl)methyl)amine, the secondary amine byproduct.

Q2: Which analytical techniques are best for quantifying the ratio of primary to secondary amine in my product?

A2: Several techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile amines.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often with pre-column derivatization to make the amines detectable by UV or fluorescence detectors, can provide accurate quantification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of primary to secondary amine by integrating the signals corresponding to unique protons on each molecule.[15]

Q3: Are there alternative synthesis routes to (2,3,5-Trimethylphenyl)methanamine that completely avoid secondary amine formation?

A3: Yes, several routes can minimize or eliminate this side reaction:

  • Reduction of 2,3,5-trimethylbenzonitrile: This is a robust method where the nitrile is reduced to the primary amine using a strong reducing agent like LiAlH₄ or catalytic hydrogenation.[4][7] Since the aldehyde is not present, secondary amine formation via reductive amination is not possible.

  • Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with 2,3,5-trimethylbenzyl halide, followed by hydrazinolysis to release the primary amine. This method is specifically designed to produce primary amines without over-alkylation.

  • Staudinger Reaction: The reaction of 2,3,5-trimethylbenzyl azide with a phosphine, followed by hydrolysis, yields the primary amine.[16]

Q4: How does the choice of solvent affect the formation of secondary amine byproducts?

A4: The solvent can influence reaction rates and selectivities. Less polar solvents may sometimes reduce the rate of the second alkylation step.[2] Protic solvents like methanol or ethanol are often used in reductive aminations with borohydride reagents. The optimal solvent should be determined empirically for the specific reaction conditions.

Experimental Protocol: Reductive Amination of 2,3,5-Trimethylbenzaldehyde with Minimized Secondary Amine Formation

This protocol is designed to favor the formation of the primary amine.

Materials:

  • 2,3,5-Trimethylbenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Ammonia (aqueous, concentrated)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add a large excess of ammonium acetate (e.g., 10 equivalents) and dissolve it in methanol.

  • Adjust the pH of the solution to approximately 10 by the dropwise addition of concentrated aqueous ammonia.[3]

  • Add 2,3,5-trimethylbenzaldehyde (1 equivalent) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

  • Slowly add the NaBH(OAc)₃ solution to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or by conversion to its hydrochloride salt and recrystallization.[10]

Table 1: Key Parameters and Their Impact on Purity
ParameterRecommended ConditionRationale
Ammonia Source Large excess of NH₄OAc and aq. NH₃Statistically favors the reaction of the aldehyde with ammonia over the primary amine product.[3][4]
pH ~10Maximizes the concentration of free ammonia, increasing its nucleophilicity.[3]
Reducing Agent Sodium TriacetoxyborohydrideA mild and selective reducing agent suitable for one-pot reductive aminations.[5]
Aldehyde Addition Added before the reducing agentAllows for pre-formation of the desired imine.
Temperature 0 °C for reductionHelps to control the reaction rate and can improve selectivity.[2]

Visualizing the Reaction and Troubleshooting

Diagram 1: Reaction Mechanism of Primary and Secondary Amine Formation

G cluster_0 Primary Amine Synthesis cluster_1 Secondary Amine Byproduct Formation Aldehyde 2,3,5-Trimethyl- benzaldehyde Imine1 Primary Imine Aldehyde->Imine1 + NH3 - H2O Ammonia Ammonia (NH3) PrimaryAmine (2,3,5-Trimethylphenyl)- methanamine (Product) Imine1->PrimaryAmine + [H] (Reduction) Aldehyde2 2,3,5-Trimethyl- benzaldehyde Imine2 Secondary Imine PrimaryAmine->Imine2 + Aldehyde - H2O SecondaryAmine Secondary Amine (Byproduct) Imine2->SecondaryAmine + [H] (Reduction)

Caption: Formation of primary and secondary amines.

Diagram 2: Troubleshooting Workflow for High Secondary Amine Impurity

G Start High Secondary Amine Impurity Detected CheckStoichiometry Check Stoichiometry: Is a large excess of ammonia source used? Start->CheckStoichiometry IncreaseAmmonia Increase excess of ammonia source (5-10 eq.) CheckStoichiometry->IncreaseAmmonia No CheckAldehydeAddition Check Aldehyde Addition: Was the aldehyde added slowly? CheckStoichiometry->CheckAldehydeAddition Yes IncreaseAmmonia->CheckAldehydeAddition SlowAddition Implement slow, dropwise addition of the aldehyde CheckAldehydeAddition->SlowAddition No CheckReducingAgent Evaluate Reducing Agent: Is a selective agent like NaBH(OAc)3 used? CheckAldehydeAddition->CheckReducingAgent Yes SlowAddition->CheckReducingAgent ChangeReducingAgent Consider NaBH(OAc)3 or NaBH3CN CheckReducingAgent->ChangeReducingAgent No CheckTemperature Check Reaction Temperature: Was the reduction performed at a low temperature? CheckReducingAgent->CheckTemperature Yes ChangeReducingAgent->CheckTemperature LowerTemperature Perform reduction at 0°C CheckTemperature->LowerTemperature No End Re-analyze Product Purity CheckTemperature->End Yes LowerTemperature->End

Caption: Troubleshooting secondary amine byproducts.

References

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PubMed. Available at: [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. Available at: [Link]

  • Quantification of the amine value in aliphatic amine epoxy hardeners by using a reaction-based headspace gas chromatographic technique. Analytical Methods (RSC Publishing). Available at: [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]

  • reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

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  • US3864402A - Purification of secondary alkyl amines. Google Patents.
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  • preparation of amines. Chemguide. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • How to prevent secondary amine formation in nitrile reduction?. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

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Minimizing impurities in the catalytic hydrogenation to (2,3,5-Trimethylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2,3,5-Trimethylphenyl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working on the catalytic hydrogenation of 2,3,5-trimethylbenzonitrile. Here, you will find troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the catalytic hydrogenation of 2,3,5-trimethylbenzonitrile?

The most prevalent impurities are secondary and tertiary amines. These are formed through a series of side reactions involving the intermediate imine and the desired primary amine product, (2,3,5-Trimethylphenyl)methanamine.[1][2] Other potential impurities include unreacted starting material (2,3,5-trimethylbenzonitrile) and, depending on the catalyst and reaction conditions, byproducts from the hydrogenolysis of the C-N bond, which would result in the formation of 2,3,5-trimethyltoluene.

Q2: How can I suppress the formation of secondary and tertiary amine impurities?

The formation of these impurities can be minimized by several strategies:

  • Use of Additives: The addition of ammonia to the reaction mixture is a widely practiced and effective method.[3][4] Ammonia shifts the equilibrium away from the formation of the secondary imine, which is the precursor to the secondary amine. Basic additives can also be used to neutralize acidic sites on the catalyst support, which can promote the condensation reactions leading to secondary and tertiary amines.[4][5]

  • Catalyst Selection: The choice of catalyst plays a crucial role. While Raney Nickel is a common choice for nitrile hydrogenation, other catalysts like rhodium or cobalt-based systems have shown high selectivity for primary amines.[5][6] Some studies suggest that palladium catalysts may be more prone to forming secondary and tertiary amines.[2]

  • Optimization of Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to reduce the rate of the side reactions that lead to secondary and tertiary amines. High hydrogen pressure generally favors the hydrogenation of the imine intermediate to the primary amine over its reaction with another amine molecule.

Q3: What is the role of the solvent in this reaction?

The solvent can influence both the reaction rate and the selectivity. Protic solvents like alcohols (e.g., methanol, ethanol) are commonly used. The choice of solvent can also affect the solubility of ammonia, if used as an additive, and the interaction of the substrate with the catalyst surface. Some studies have explored the use of biphasic solvent systems to improve selectivity.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of (2,3,5-Trimethylphenyl)methanamine

Possible Causes & Solutions

Cause Explanation Recommended Action
Catalyst Inactivity or Insufficient Amount The catalyst may be poisoned, deactivated, or used in an insufficient quantity.- Ensure the catalyst is fresh and properly activated. - Increase the catalyst loading incrementally. - Consider screening different catalysts (e.g., Raney Nickel, Rhodium, Cobalt).[5][6]
Sub-optimal Reaction Conditions Temperature, pressure, or reaction time may not be ideal for this specific sterically hindered substrate.- Increase the hydrogen pressure to enhance the rate of hydrogenation. - Gradually increase the reaction temperature, monitoring for impurity formation. - Extend the reaction time, taking care to analyze for byproduct formation at regular intervals.
Poor Substrate Purity Impurities in the starting 2,3,5-trimethylbenzonitrile can poison the catalyst.- Verify the purity of the starting material using techniques like GC-MS or NMR. - Purify the starting material if necessary.
Issue 2: High Levels of Secondary and/or Tertiary Amine Impurities

Possible Causes & Solutions

Cause Explanation Recommended Action
Absence or Insufficient Amount of Additive The reaction of the primary amine with the imine intermediate is a primary pathway to secondary amines.[1][2]- Add ammonia (e.g., as a solution in the reaction solvent or as anhydrous gas) to the reaction mixture.[3][4] - Alternatively, add a non-nucleophilic base to neutralize acidic sites on the catalyst.[5]
Inappropriate Catalyst Choice Some catalysts, like palladium on carbon, can favor the formation of secondary and tertiary amines under certain conditions.[2]- Switch to a catalyst known for high primary amine selectivity, such as Raney Nickel in the presence of an additive, or a rhodium or cobalt-based catalyst.[5][6]
Prolonged Reaction Time or High Temperature These conditions can favor the side reactions leading to secondary and tertiary amines.- Optimize the reaction time by monitoring the reaction progress and stopping it once the starting material is consumed. - Attempt the reaction at a lower temperature.

G cluster_main Desired Reaction Pathway cluster_impurity Impurity Formation Pathway 2,3,5-Trimethylbenzonitrile 2,3,5-Trimethylbenzonitrile Imine Intermediate Imine Intermediate 2,3,5-Trimethylbenzonitrile->Imine Intermediate H2, Catalyst (2,3,5-Trimethylphenyl)methanamine\n(Primary Amine) (2,3,5-Trimethylphenyl)methanamine (Primary Amine) Imine Intermediate->(2,3,5-Trimethylphenyl)methanamine\n(Primary Amine) H2, Catalyst Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Primary Amine - NH3 Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate - NH3

Caption: A decision-making workflow for troubleshooting.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for monitoring the reaction progress and identifying impurities.

  • Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is suitable for separating the starting material, product, and impurities.

  • Method: A temperature gradient program will be necessary to elute all components.

  • Identification: The mass spectrometer will provide fragmentation patterns that can be used to identify the structures of the main product and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for quantifying the purity of the final product.

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection is suitable as the aromatic ring of the components will absorb UV light.

References

  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. PMC. Available at: [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Available at: [Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry (ACS Publications). Available at: [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. Available at: [Link]

  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. ResearchGate. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Hydrogenation of nitriles in different reaction media. ResearchGate. Available at: [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC. Available at: [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. ResearchGate. Available at: [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available at: [Link]

  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. PMC. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. Available at: [Link]

  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. Available at: [Link]

  • Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega (ACS Publications). Available at: [Link]

  • Process for the hydrogenation of nitriles to primary amines. Google Patents.
  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate. Available at: [Link]

  • Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Bentham Science. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

  • Process for the purification of triphenylmethane compounds. Google Patents.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Available at: [Link]

  • Methylamines purification process. Google Patents.
  • Hydrogenation of nitrile groups in hydrogenated nitrile butadiene rubber and tandem hydrogenation of nitrile groups and olefinic groups in nitrile butadiene rubber using an unsupported rhodium containing catalyst. PubChem. Available at: [Link]

  • 2,4,5-trimethylbenzonitrile (C10H11N). PubChemLite. Available at: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. Available at: [Link]

  • Removal of Trimethylamine from Indoor Air Using Potted Plants under Light and Dark Conditions. PMC. Available at: [Link]

  • Benzonitrile, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link]

  • (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Article. Available at: [Link]

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Validation & Comparative

A Comparative Guide to (2,3,5-Trimethylphenyl)methanamine and Mesitylmethylamine in Organocatalytic Activity

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate organocatalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an in-depth, objective comparison of two structurally similar yet distinct primary amine organocatalysts: (2,3,5-Trimethylphenyl)methanamine and Mesitylmethylamine (2,4,6-trimethylphenyl)methanamine. While direct, head-to-head comparative studies are not extensively documented in the current literature, this guide synthesizes established principles of organocatalysis and available data on related sterically hindered primary amines to offer valuable insights into their potential performance differences.

Structural Isomers: A Subtle Distinction with Significant Implications

At first glance, (2,3,5-Trimethylphenyl)methanamine and mesitylmethylamine are closely related isomers, both featuring a benzylamine core with three methyl groups on the aromatic ring. However, the seemingly minor difference in the substitution pattern of these methyl groups gives rise to distinct steric environments around the catalytically active aminomethyl group, which can be expected to have a significant influence on their catalytic activity and stereodirecting ability.

Mesitylmethylamine possesses a symmetrical substitution pattern with methyl groups at the 2, 4, and 6 positions. This results in significant steric hindrance flanking the aminomethyl group. In contrast, (2,3,5-Trimethylphenyl)methanamine has an asymmetrical substitution pattern, leading to a different spatial arrangement of steric bulk. This structural nuance is the primary determinant of the differences in their catalytic behavior.

G cluster_0 Enamine Catalysis cluster_1 Iminium Catalysis A Primary Amine Catalyst C Enamine Intermediate A->C + Carbonyl Compound - H2O B Carbonyl Compound (Aldehyde/Ketone) B->C E Adduct C->E + Electrophile D Electrophile D->E F Catalyst Regeneration E->F Hydrolysis F->A G Primary Amine Catalyst I Iminium Ion Intermediate G->I + α,β-Unsaturated Carbonyl - H2O H α,β-Unsaturated Carbonyl H->I K Adduct I->K + Nucleophile J Nucleophile J->K L Catalyst Regeneration K->L Hydrolysis L->G

Figure 2: General catalytic cycles for primary amine organocatalysis.

Comparative Performance Analysis: A Tale of Steric Hindrance

The differing steric environments of (2,3,5-trimethylphenyl)methanamine and mesitylmethylamine are expected to manifest in their catalytic performance, particularly in terms of reactivity and enantioselectivity.

Reactivity

The rate of an organocatalytic reaction is often influenced by the rate of formation of the active catalytic intermediate (enamine or iminium ion). The greater steric hindrance around the amino group in mesitylmethylamine, due to the two ortho-methyl groups, could potentially slow down the initial condensation step with the carbonyl substrate compared to (2,3,5-trimethylphenyl)methanamine, which has only one ortho-methyl group. This could translate to slower overall reaction rates when using mesitylmethylamine.

Enantioselectivity

The primary role of the bulky substituents on the catalyst is to create a chiral pocket that directs the approach of the reactants, thereby controlling the stereochemical outcome.

  • Mesitylmethylamine: The C2-symmetric-like steric environment created by the two ortho-methyl groups in mesitylmethylamine can provide a well-defined and rigid chiral environment. This is often desirable for achieving high levels of enantioselectivity, as it effectively shields one face of the enamine or iminium ion intermediate, forcing the incoming reactant to approach from the less hindered face.

  • (2,3,5-Trimethylphenyl)methanamine: The asymmetric nature of the steric bulk in (2,3,5-trimethylphenyl)methanamine might lead to a less defined chiral pocket. While this could potentially result in lower enantioselectivity in some cases, it might also offer advantages in reactions where a more flexible catalytic environment is beneficial. The single ortho-methyl group still provides significant steric influence to direct the stereochemical course of the reaction.

The optimal catalyst will ultimately depend on the specific substrates and reaction conditions. It is plausible that for certain substrate combinations, the unique steric and electronic properties of (2,3,5-trimethylphenyl)methanamine could lead to superior results.

Experimental Protocols: Representative Asymmetric Transformations

While direct comparative data is lacking, the following protocols for asymmetric Michael and aldol reactions, catalyzed by primary amines, provide a framework for evaluating the potential performance of (2,3,5-trimethylphenyl)methanamine and mesitylmethylamine. These protocols are based on established methodologies for similar sterically hindered primary amine catalysts.

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This reaction is a classic example of enamine catalysis. [1] Experimental Workflow:

G A Dissolve nitroalkene (1.0 equiv) and catalyst (0.1 equiv) in solvent B Add aldehyde (1.5 equiv) A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D E Quench reaction D->E F Purify by column chromatography E->F G Analyze yield and enantiomeric excess (HPLC) F->G

Figure 3: Workflow for asymmetric Michael addition.

Detailed Protocol:

  • To a vial is added the nitroalkene (0.2 mmol, 1.0 equiv), the primary amine catalyst ((2,3,5-trimethylphenyl)methanamine or mesitylmethylamine, 0.02 mmol, 0.1 equiv), and a Brønsted acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 0.1 equiv) in an appropriate solvent (e.g., toluene, 1.0 mL).

  • The aldehyde (0.3 mmol, 1.5 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous NH4Cl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield and enantiomeric excess (ee) of the product are determined by chiral high-performance liquid chromatography (HPLC).

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is another cornerstone of organocatalysis, proceeding through an enamine intermediate. [2] Experimental Workflow:

G A Dissolve aldehyde (1.0 equiv) and catalyst (0.1 equiv) in solvent B Add ketone (5.0 equiv) A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D E Quench reaction D->E F Purify by column chromatography E->F G Analyze yield, diastereomeric ratio, and enantiomeric excess (NMR, HPLC) F->G

Figure 4: Workflow for asymmetric aldol reaction.

Detailed Protocol:

  • In a reaction vial, the aromatic aldehyde (0.5 mmol, 1.0 equiv) and the primary amine catalyst ((2,3,5-trimethylphenyl)methanamine or mesitylmethylamine, 0.05 mmol, 0.1 equiv) are dissolved in a suitable solvent (e.g., DMSO or DMF, 1.0 mL).

  • The ketone (e.g., acetone or cyclohexanone, 2.5 mmol, 5.0 equiv) is added to the solution.

  • The reaction is stirred at a specific temperature (e.g., 4 °C or room temperature) until the starting aldehyde is consumed, as indicated by TLC.

  • The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The residue is purified by flash chromatography to afford the aldol product.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by 1H NMR spectroscopy and chiral HPLC analysis.

Expected Performance Comparison (Hypothetical)

Based on the principles discussed, a hypothetical comparison of the two catalysts in a representative asymmetric Michael addition is presented below. It is crucial to note that these are expected trends and actual experimental results may vary.

CatalystExpected ReactivityExpected Enantioselectivity (ee)Rationale
(2,3,5-Trimethylphenyl)methanamine HigherGood to ExcellentLess steric hindrance at the ortho position may lead to faster enamine formation. The asymmetric steric environment can still provide effective facial blockage.
Mesitylmethylamine LowerPotentially HigherThe two ortho-methyl groups create a more hindered and rigid chiral environment, which can lead to higher facial discrimination, but may slow down the catalytic turnover.

Conclusion

The choice between (2,3,5-trimethylphenyl)methanamine and mesitylmethylamine as an organocatalyst will be dictated by the specific requirements of the desired transformation. Mesitylmethylamine, with its symmetrical and highly hindered structure, is a strong candidate for reactions where high enantioselectivity is paramount and slightly lower reaction rates are acceptable. Conversely, (2,3,5-trimethylphenyl)methanamine may offer a favorable balance of reactivity and selectivity, and could prove to be the superior catalyst for certain substrate combinations.

Given the lack of direct comparative studies, it is highly recommended that researchers screen both catalysts in their specific application to empirically determine the optimal choice. The subtle interplay of steric and electronic effects in organocatalysis often leads to non-obvious outcomes, and experimental validation remains the gold standard for catalyst selection.

References

  • Goyal, P., Dubey, A. K., Chowdhury, R., & Wadawale, A. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1038–1047.
  • Jørgensen, K. A. (2005). Michael Reactions for Enantioselective Ring Construction. Organic Chemistry Portal.
  • List, B. (2004). The direct catalytic asymmetric aldol reaction. Accounts of Chemical Research, 37(8), 548-557.
  • MacMillan, D. W. C. (2002). The First Enantioselective Organocatalytic Alkylation of Electron-Rich Benzene Rings with α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(29), 8780-8781.
  • MDPI. (2022).
  • Rovinsky, D. (2011). Organocatalytic Asymmetric α-C-H-functionalization of Amines and Nitriles.
  • Scheidt, K. A. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes.
  • Trost, B. M. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(41), 12402-12403.
  • Wang, J. (2012). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived Bifunctional Organocatalysts. Chinese Journal of Chemistry, 30(11), 2633-2638.
  • Wikipedia. (2023). Asymmetric Aldol Reaction.
  • Zhang, Y. (2013).
  • Zhou, J. (2012). Asymmetric Mukaiyama Aldol Reaction.

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Safety Operating Guide

Personal protective equipment for handling (2,3,5-Trimethylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to move beyond basic regulatory compliance. Handling (2,3,5-Trimethylphenyl)methanamine (CAS: 1896919-88-2) requires a deep understanding of its chemical behavior[1]. By understanding the mechanistic causality behind its toxicity, researchers can implement self-validating safety systems that ensure absolute operational security.

Mechanistic Toxicology & Hazard Profile

(2,3,5-Trimethylphenyl)methanamine is an alkyl-substituted benzylamine. To handle it safely, you must understand why it is hazardous:

  • High Nucleophilicity & Alkalinity: The lone pair of electrons on the primary amine nitrogen acts as a strong nucleophile and Lewis base. Upon contact with biological moisture, it generates a high local pH, causing rapid saponification of lipid bilayers and subsequent denaturation of structural proteins[2].

  • Steric Lipophilicity: The addition of three methyl groups on the benzene ring significantly increases the molecule's lipophilicity compared to unsubstituted benzylamine. This structural feature facilitates rapid epidermal penetration, allowing the corrosive amine to bypass the stratum corneum and induce deep tissue necrosis[3].

MechanisticToxicity Exposure Dermal/Ocular Exposure (2,3,5-Trimethylphenyl)methanamine Lipophilic High Lipophilicity (Rapid Epidermal Penetration) Exposure->Lipophilic Nucleophilic Amine Nucleophilicity (High Local pH) Exposure->Nucleophilic Saponification Saponification of Cell Membrane Lipids Lipophilic->Saponification Nucleophilic->Saponification Denaturation Protein Denaturation & Cellular Necrosis Nucleophilic->Denaturation Irreversible Irreversible Tissue Damage (Burns / Blindness) Saponification->Irreversible Denaturation->Irreversible

Mechanistic pathway of amine-induced cellular necrosis following chemical exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. Natural rubber (latex) offers zero resistance to organic amines and will rapidly degrade upon contact[4]. The following table summarizes the mandatory, quantitative PPE requirements for this compound.

Table 1: PPE Specifications & Breakthrough Parameters

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeCausality / Justification
Gloves Nitrile or Neoprene Rubber> 0.4 mm> 480 minutesAmines rapidly permeate latex. Nitrile/Neoprene provides optimal chemical resistance against lipophilic amines[4][5].
Eye Protection Polycarbonate Goggles + Face ShieldANSI Z87.1+N/ACorneal tissue is highly susceptible to alkaline hydrolysis. The shield prevents aerosolized droplet contact[6].
Body Protection PVC Chemical ApronHeavy-duty> 480 minutesPVC is highly resistant to amine permeation compared to standard cotton/polyester lab coats[4].
Respiratory Chemical Fume Hood> 100 fpmN/APrevents inhalation of volatile free-base amine vapors, which cause severe respiratory tract mucosal irritation[7].

Operational Workflow: Self-Validating Handling Protocol

Every step in this workflow includes a built-in validation check to ensure the system is secure before proceeding.

Step 1: Pre-Operation Verification

  • Action: Activate the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizing agents, isocyanates, and acids)[3][8].

  • Validation Check: Verify the digital airflow monitor displays a face velocity between 80–120 fpm.

Step 2: Equipment Selection & Transfer

  • Action: Utilize glass or PTFE (Teflon) syringes and reaction vessels. Dispense the liquid slowly to avoid aerosolization, keeping the receiving vessel submerged in a secondary containment tray.

  • Validation Check: Inspect equipment prior to use. Causality: Avoid polycarbonate or standard PET plastics, as lipophilic amines can induce stress cracking and extract plasticizers, compromising the experiment's purity.

Step 3: Post-Operation Decontamination

  • Action: Rinse all reusable glass/PTFE equipment with a dilute acid (e.g., 1M HCl). Causality: This converts the volatile, free-base amine into a highly water-soluble, non-volatile hydrochloride salt, neutralizing the hazard[5]. Follow with a copious deionized water rinse.

  • Validation Check: Test the final rinse water with pH indicator paper. The system is validated as fully decontaminated only when the pH reads neutral (pH 7.0).

Emergency Response & Spill Mitigation Logic

In the event of a spill, the exothermic reaction potential of amines dictates strict protocols. Never use sawdust or organic absorbents , as the heat generated by the amine reacting with organic matter can cause spontaneous combustion[2].

SpillResponse Spill Chemical Spill Occurs Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand / Diatomaceous Earth) Minor->Absorb Evacuate Evacuate Lab & Call HazMat Major->Evacuate Collect Collect in Corrosive Waste Container Absorb->Collect Decon Decontaminate Surface (Dilute Acid Wash) Collect->Decon

Decision matrix and operational workflow for chemical spill mitigation and recovery.

Table 2: Spill Classification & Neutralization Metrics

Spill ClassificationVolume ThresholdRequired AbsorbentNeutralization AgentValidation Metric
Minor Spill < 50 mLDiatomaceous Earth / Dry Sand1M HCl or 5% Acetic AcidSurface swab pH = 7.0
Major Spill > 50 mLHazMat Response RequiredHazMat Response RequiredAtmospheric vapor < 1 ppm

Waste Management & Disposal Plan

Improper disposal of amines can lead to violent exothermic reactions in waste carboys or severe aquatic toxicity[6][9].

  • Segregation: Strictly segregate amine waste from acidic waste streams to prevent uncontrolled exothermic neutralization reactions.

  • Containment: Store in High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk.

  • Labeling: Clearly label as "Hazardous Waste: Corrosive Amine / Toxic to Aquatic Life."

  • Destruction: Dispose of via a certified hazardous waste contractor for high-temperature incineration. Do not flush down the municipal sewer system.

References

  • [1] Bidepharm. "(2,3,5-Trimethylphenyl)methanamine Product Information." bidepharm.com. 1

  • [7] Synquest Labs. "Benzylamine - Safety Data Sheet." synquestlabs.com. 7

  • [9] CDH Fine Chemical. "Benzylamine Material Safety Data Sheet." cdhfinechemical.com. 9

  • [2] Astech Ireland. "Safety Data Sheet: Benzylamine." astechireland.ie.2

  • [6] Sigma-Aldrich. "SAFETY DATA SHEET - Benzylamine." sigmaaldrich.com. 6

  • [8] Fisher Scientific. "SAFETY DATA SHEET - Benzylamine." fishersci.com. 8

  • [3] Smolecule. "2,4,6-Trimethylbenzylamine Toxicity and Reactivity." smolecule.com. 3

  • [5] Thermo Fisher Scientific. "SAFETY DATA SHEET - Benzylamine hydrochloride." thermofisher.com.5

  • [4] Apollo Scientific. "Benzylamine - Safety Data Sheet." apolloscientific.co.uk. 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.